N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic triaza derivative featuring a thioacetamide linkage. Its molecular formula is C₂₄H₂₅F₂N₄O₂S, with a molecular weight of 478.54 g/mol. The compound integrates a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8, a 4-methoxyphenyl group at position 3, and a thioacetamide chain connected to a 3,4-difluorophenyl moiety.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4O2S/c1-3-30-12-10-24(11-13-30)28-22(16-4-7-18(32-2)8-5-16)23(29-24)33-15-21(31)27-17-6-9-19(25)20(26)14-17/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCMMSONNRFVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a triazaspiro structure which is significant in medicinal chemistry for its diverse biological activities. The presence of difluorophenyl and methoxyphenyl groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Prolyl Hydroxylase Inhibition : Similar compounds have been shown to inhibit prolyl hydroxylases (PHDs), which are critical in the regulation of hypoxia-inducible factors (HIFs). This inhibition can lead to increased erythropoietin production, making it a candidate for treating anemia .
- Mitochondrial Permeability Transition Pore (mPTP) : Research indicates that derivatives of the triazaspiro scaffold can inhibit mPTP opening, potentially reducing myocardial cell death during reperfusion injury .
- Cellular Signaling Pathways : The compound may also modulate various signaling pathways involved in apoptosis and cell survival, although specific pathways need further elucidation.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of related compounds:
Case Studies
- Erythropoietin Regulation : A study highlighted that compounds similar to this compound significantly increased erythropoietin levels in preclinical trials, indicating potential use in anemia treatment .
- Cardiac Protection : In a model of myocardial infarction, the compound's analogs demonstrated protective effects by inhibiting mPTP opening, leading to decreased cell death and improved heart function post-reperfusion .
Research Findings
Recent research has focused on optimizing the structure-activity relationship (SAR) of triazaspiro compounds to enhance their efficacy and reduce side effects. Key findings include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on substituent variations, molecular features, and available pharmacological data.
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Halogen Substitutions: The target compound’s 3,4-difluorophenyl group offers a balance of electronegativity and moderate lipophilicity compared to 3,4-dichlorophenyl (), which is more lipophilic but may increase toxicity risks . Fluorine’s smaller atomic radius also minimizes steric clashes in binding pockets.
Substituent Electronic Effects :
- The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance interactions with polar residues in enzymatic active sites. In contrast, phenyl () or trifluoromethoxy () groups alter electronic profiles, affecting binding affinity or metabolic stability .
Thioacetamide Linkage :
- The thioether (-S-) bridge in the target compound and analogs () may enhance resistance to enzymatic degradation compared to oxygen-based ethers, though direct pharmacological data are lacking .
Synthetic Considerations :
- Similar compounds (e.g., ) employ coupling reagents like HBTU and triethylamine for amide bond formation, suggesting shared synthetic pathways .
Pharmacological Data Limitations
While structural comparisons are robust, pharmacological data for the target compound remain scarce. Further studies on binding affinity (e.g., using docking models like Glide XP in ) and in vitro assays are needed to validate hypotheses derived from structural analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
